

CAS number 3-Bromo-4,5-difluorobenzaldehyde

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Compound of Interest

Compound Name: **3-Bromo-4,5-difluorobenzaldehyde**

Cat. No.: **B1446559**

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An In-Depth Technical Guide to **3-Bromo-4,5-difluorobenzaldehyde**: Synthesis, Reactivity, and Applications

Executive Summary

3-Bromo-4,5-difluorobenzaldehyde (CAS No. 1143502-70-8) is a halogenated aromatic aldehyde, a class of compounds that serve as versatile building blocks in modern synthetic chemistry. The unique arrangement of its functional groups—an electrophilic aldehyde, a reactive carbon-bromine bond, and the electron-withdrawing fluorine atoms—makes it a high-value intermediate for constructing complex molecular architectures. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. Due to the limited specific literature on this particular isomer, this document synthesizes information from established chemical principles and draws parallels from closely related, well-documented analogs to provide actionable insights. We will explore its physicochemical properties, propose robust synthetic strategies, detail its expected chemical reactivity, and discuss its potential applications, particularly in the realm of medicinal chemistry, grounded in the bioactivity of similar structures.

Physicochemical Properties and Spectral Analysis

The precise positioning of the bromo and fluoro substituents on the benzaldehyde ring dictates the molecule's steric and electronic properties, influencing its reactivity and physical characteristics.

Comparative Properties of Isomeric Bromodifluorobenzaldehydes

To better understand the subject compound, a comparison with its isomers is instructive.

Property	3-Bromo-4,5-difluorobenzaldehyde	4-Bromo-3,5-difluorobenzaldehyde[1]	4-Bromo-2,5-difluorobenzaldehyde[2]	3-Bromo-2,5-difluorobenzaldehyde[3]
CAS Number	1143502-70-8	135564-22-6	Not Available	Not Available
Molecular Formula	C ₇ H ₃ BrF ₂ O			
Molecular Weight	221.00 g/mol	221.00 g/mol [1]	221.00 g/mol [2]	~221.00 g/mol
Appearance	Solid (Predicted)	Solid	Solid[2]	Solid, m.p. 36-40°C[3]
SMILES	C1=C(C=C(C(=C1F)F)Br)C=O[4]	C1=C(C=C(C(=C1F)Br)F)C=O	FC1=C(C=C(C(C(=O)=C1)F)Br	C1=C(C(=C(C=C1Br)F)C=O)F
InChI Key	Not Available	OJWOCKKFJDJGFP-UHFFFAOYSA-N[1]	PDRHYPUKWIHZMP-UHFFFAOYSA-N	Not Available

Spectral Characteristics

While a dedicated spectral database for **3-Bromo-4,5-difluorobenzaldehyde** is not publicly available, its expected spectral signature can be reliably predicted based on its structure and data from analogous compounds.

- ¹H NMR: The spectrum would show three distinct signals in the aromatic region (typically δ 7.0-8.0 ppm). The aldehyde proton would appear as a sharp singlet significantly downfield (δ 9.5-10.5 ppm). The two aromatic protons would appear as doublets or doublet of doublets, with coupling constants determined by their relationship to the fluorine atoms.

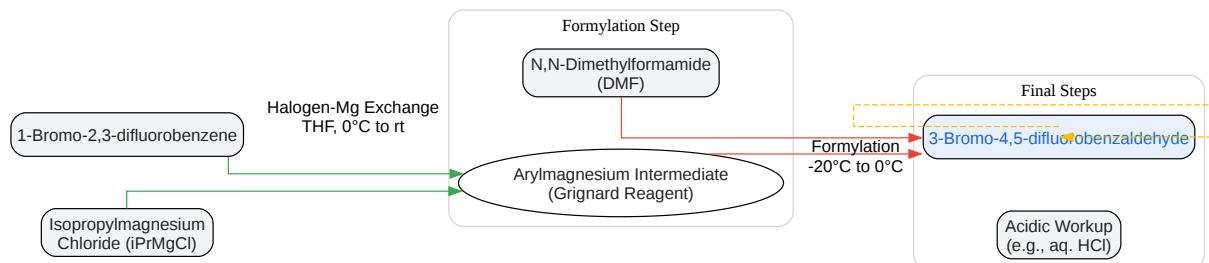
- ^{13}C NMR: The carbonyl carbon of the aldehyde would be the most downfield signal (δ 185-195 ppm). The aromatic region would display seven signals, with the carbon atoms directly bonded to fluorine exhibiting large C-F coupling constants, a characteristic feature of fluorinated aromatics.
- Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for bromine, with two major peaks of nearly equal intensity at m/z 220 and 222, corresponding to the ^{79}Br and ^{81}Br isotopes.
- Infrared (IR) Spectroscopy: Key absorption bands would include a strong C=O stretch for the aldehyde at approximately $1700\text{-}1720\text{ cm}^{-1}$ and C-F stretching vibrations in the $1100\text{-}1300\text{ cm}^{-1}$ region.

Synthesis Strategies and Methodologies

A robust and scalable synthesis is critical for the utilization of any chemical building block. While a specific, published synthesis for **3-Bromo-4,5-difluorobenzaldehyde** is scarce, a logical and effective route can be designed by adapting established organometallic methodologies.

Proposed Synthesis: Grignard Exchange and Formylation

This approach leverages a halogen-magnesium exchange, a milder alternative to direct Grignard formation, which can be problematic with polyhalogenated aromatics. This method offers high regioselectivity and functional group tolerance. The synthesis of the related 3,4-difluorobenzaldehyde via a Grignard reaction provides a strong procedural basis for this proposed route[5].



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Caption: Proposed synthetic workflow for **3-Bromo-4,5-difluorobenzaldehyde**.

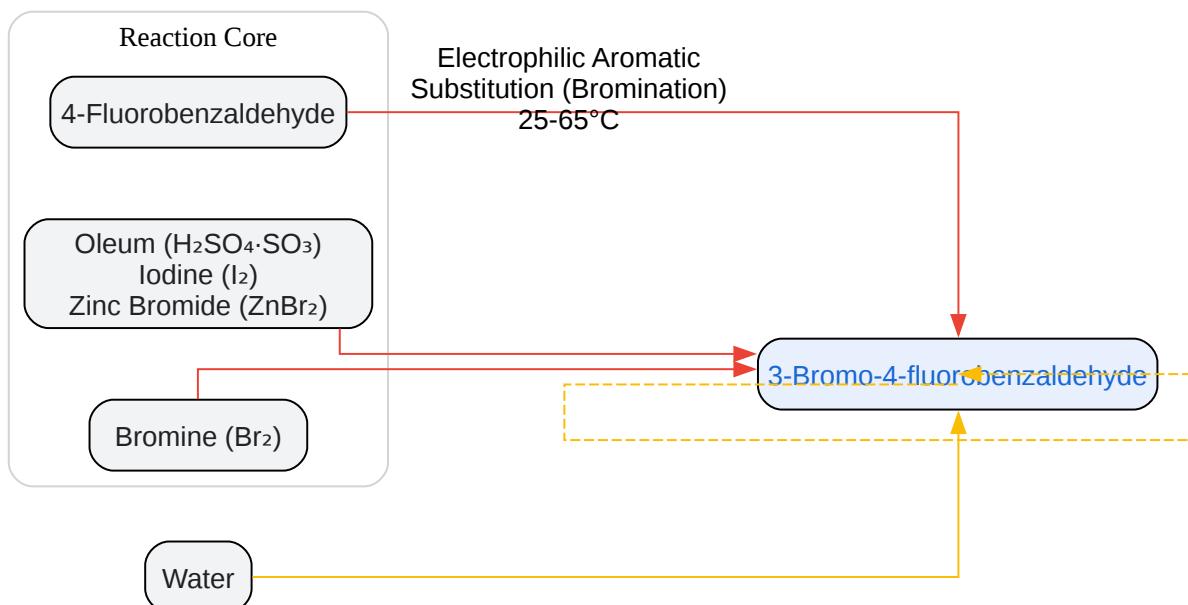
Step-by-Step Proposed Protocol:

- Grignard Reagent Formation: To a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add 1-bromo-2,3-difluorobenzene (1.0 eq) and anhydrous tetrahydrofuran (THF).
- Halogen-Magnesium Exchange: Cool the solution to 0°C. Add isopropylmagnesium chloride (1.05 eq, solution in THF) dropwise, maintaining the temperature below 5°C. Allow the reaction to stir for 1-2 hours at room temperature. The progress can be monitored by quenching an aliquot and analyzing via GC-MS.
- Formylation: Cool the newly formed arylmagnesium reagent to -20°C. Add N,N-Dimethylformamide (DMF, 1.2 eq) dropwise, ensuring the internal temperature does not exceed -10°C.
- Reaction Completion: Stir the mixture for an additional 1-2 hours, allowing it to warm to 0°C.
- Quenching and Workup: Slowly pour the reaction mixture into a cold (0°C) aqueous solution of 1M HCl.

- Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.
- Purification: Wash the combined organic phase with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or recrystallization.

Referenced Synthesis: Electrophilic Bromination of an Isomer

For context, a well-documented industrial process for a related compound, 3-bromo-4-fluorobenzaldehyde, involves the direct electrophilic bromination of 4-fluorobenzaldehyde. This highlights an alternative synthetic logic applicable to this class of molecules^{[6][7]}.



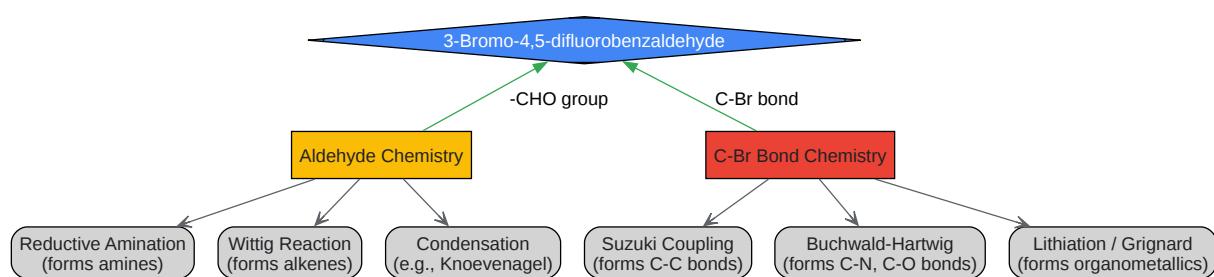
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Caption: Referenced workflow for the synthesis of an isomeric compound.

This process demonstrates a classical electrophilic aromatic substitution, where the fluorine atom acts as an ortho-, para-director, and the aldehyde is a meta-director and deactivator. The bromine is directed to the position ortho to the fluorine and meta to the aldehyde.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of **3-Bromo-4,5-difluorobenzaldehyde** stems from its distinct reactive sites, which can be addressed with high selectivity.



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Caption: Principal reactivity pathways for **3-Bromo-4,5-difluorobenzaldehyde**.

Aldehyde Group Reactivity

The aldehyde is a versatile handle for chain extension and introduction of new functional groups. Key transformations include:

- Reductive Amination: A cornerstone of medicinal chemistry for synthesizing secondary and tertiary amines.
- Wittig Reaction: Forms carbon-carbon double bonds, crucial for creating stilbene-like structures or linking molecular fragments.

- Condensation Reactions: Knoevenagel or aldol-type condensations can be used to build complex heterocyclic systems.

Carbon-Bromine Bond Reactivity

The C-Br bond is the primary site for transition-metal-catalyzed cross-coupling reactions:

- Suzuki-Miyaura Coupling: Enables the formation of C(sp²)-C(sp²) bonds by reacting with boronic acids or esters, ideal for constructing biaryl structures.
- Buchwald-Hartwig Amination: Forms C-N or C-O bonds, providing direct access to substituted anilines or phenols, which are privileged structures in drug molecules.

Rationale for Use in Drug Discovery

While direct biological data for **3-Bromo-4,5-difluorobenzaldehyde** is sparse, the closely related analog 3-bromo-4,5-dihydroxybenzaldehyde (BDB), isolated from marine algae, provides a compelling rationale for its investigation. BDB has been shown to possess significant anti-inflammatory and cytoprotective properties.

- Anti-inflammatory Effects: Studies have demonstrated that BDB attenuates allergic contact dermatitis by promoting the generation of regulatory T cells (Tregs)[8]. It also suppresses inflammation in skin cells by inhibiting key signaling pathways[9].
- Antioxidant Activity: BDB protects skin cells from oxidative damage by activating the Nrf2/HO-1 pathway, a critical cellular defense mechanism[10].

The difluoro analog is a bioisostere of the dihydroxy compound. The fluorine atoms can improve metabolic stability, enhance binding affinity through hydrogen bonding or dipole interactions, and increase cell membrane permeability—all desirable traits in drug candidates. Therefore, **3-Bromo-4,5-difluorobenzaldehyde** represents a promising starting point for synthesizing novel anti-inflammatory or antioxidant agents with potentially superior pharmacokinetic profiles.

Safety, Handling, and Storage

Proper handling of halogenated organic compounds is paramount. The safety profile is inferred from safety data sheets (SDS) of structurally similar chemicals, such as 3-bromo-4-

fluorobenzaldehyde[11][12][13].

GHS Hazard Classification

Hazard Class	Statement	GHS Pictogram
Acute Toxicity, Oral	H302: Harmful if swallowed[14]	Warning
Skin Corrosion/Irritation	H315: Causes skin irritation[14]	Warning
Serious Eye Damage/Irritation	H319: Causes serious eye irritation[14]	Warning
STOT - Single Exposure	H335: May cause respiratory irritation[14]	Warning

Recommended Handling Protocol

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[11]. Ensure safety showers and eyewash stations are readily accessible.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or OSHA 29 CFR 1910.133 standards[11].
 - Hand Protection: Wear impervious gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use.
 - Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin contact[12].
- Handling Practices: Avoid breathing dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling[13].
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases[11]. The compound may be air or moisture sensitive; storage under an inert atmosphere (e.g., nitrogen) is recommended[12].

- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[12].

Conclusion and Future Outlook

3-Bromo-4,5-difluorobenzaldehyde stands out as a promising yet underutilized synthetic intermediate. Its trifunctional nature offers a strategic platform for the efficient assembly of complex molecules. While direct research on this isomer is limited, its structural relationship to the bioactive 3-bromo-4,5-dihydroxybenzaldehyde provides a strong impetus for its exploration in medicinal chemistry as a metabolically robust scaffold for anti-inflammatory and antioxidant agents. Future research should focus on the development and optimization of its synthesis, a thorough characterization of its reaction scope, and the systematic evaluation of its derivatives in relevant biological assays.

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